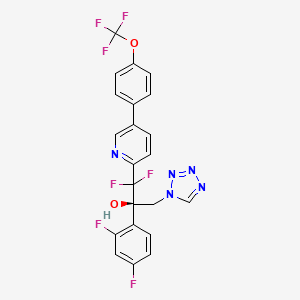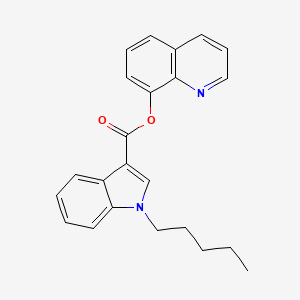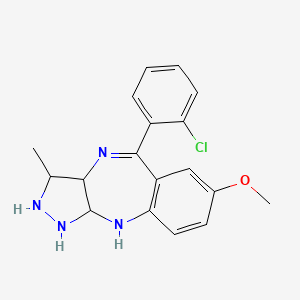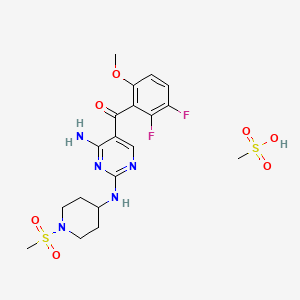
(R)-GNE-140
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (R)-GNE-140 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplung. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und in der Fachliteratur der Chemie detailliert beschrieben . Im Allgemeinen beinhaltet die Synthese die Verwendung verschiedener Reagenzien und Katalysatoren, um die gewünschte Stereochemie und Reinheit zu erreichen.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound erfordert eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsparameter und Reinigungsverfahren wie Hochleistungsflüssigchromatographie .
Chemische Reaktionsanalyse
Reaktionstypen
This compound unterliegt hauptsächlich Hemmungsreaktionen mit Lactatdehydrogenase A und Lactatdehydrogenase B. Unter Standardbedingungen unterliegt es typischerweise keinen Oxidations-, Reduktions- oder Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen
Die Verbindung ist unter verschiedenen Bedingungen stabil und reagiert nicht mit gängigen Reagenzien, die in der organischen Synthese verwendet werden. Für biologische Assays wird sie typischerweise in Dimethylsulfoxid gelöst .
Hauptsächlich gebildete Produkte
Das Hauptprodukt der Wechselwirkung von this compound ist die gehemmte Form der Lactatdehydrogenase A und Lactatdehydrogenase B, was zu einer Reduktion der Lactatproduktion in Zellen führt .
Wissenschaftliche Forschungsanwendungen
This compound hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeugverbindung verwendet, um die Enzyminhibition und Stoffwechselwege zu untersuchen
Biologie: Wird in Zellkulturstudien eingesetzt, um die Rolle der Lactatdehydrogenase im Zellstoffwechsel zu untersuchen
Medizin: Wird als potenzielles Therapeutikum für die Krebsbehandlung untersucht, da es die Lactatproduktion in Krebszellen hemmen kann
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Stoffwechselwege abzielen
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an die aktive Stelle der Lactatdehydrogenase A und Lactatdehydrogenase B bindet und so deren Aktivität hemmt. Diese Inhibition stört die Umwandlung von Pyruvat zu Lactat, was zu einer Abnahme der Lactatproduktion führt und den Zellstoffwechsel beeinflusst . Die molekularen Zielstrukturen sind die aktiven Stellen der Lactatdehydrogenase A und Lactatdehydrogenase B, und der beteiligte Weg ist der glykolytische Weg .
Analyse Chemischer Reaktionen
Types of Reactions
®-GNE-140 primarily undergoes inhibition reactions with lactate dehydrogenase A and lactate dehydrogenase B. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
The compound is stable under various conditions and does not react with common reagents used in organic synthesis. It is typically dissolved in dimethyl sulfoxide for biological assays .
Major Products Formed
The primary product of ®-GNE-140’s interaction is the inhibited form of lactate dehydrogenase A and lactate dehydrogenase B, which leads to a reduction in lactate production in cells .
Wissenschaftliche Forschungsanwendungen
®-GNE-140 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study enzyme inhibition and metabolic pathways
Biology: Employed in cell culture studies to investigate the role of lactate dehydrogenase in cellular metabolism
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit lactate production in cancer cells
Industry: Utilized in the development of new drugs targeting metabolic pathways
Wirkmechanismus
®-GNE-140 exerts its effects by binding to the active site of lactate dehydrogenase A and lactate dehydrogenase B, thereby inhibiting their activity. This inhibition disrupts the conversion of pyruvate to lactate, leading to a decrease in lactate production and affecting cellular metabolism . The molecular targets are the active sites of lactate dehydrogenase A and lactate dehydrogenase B, and the pathway involved is the glycolytic pathway .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
S-GNE-140: Das S-Enantiomer von GNE-140, das 18-mal weniger potent ist als das R-Enantiomer
GNE-140 Racemat: Eine Mischung aus beiden R- und S-Enantiomeren
Einzigartigkeit
(R)-GNE-140 ist einzigartig aufgrund seiner hohen Selektivität und Potenz als Inhibitor der Lactatdehydrogenase A und Lactatdehydrogenase B. Seine Wirksamkeit bei der Reduktion der Lactatproduktion macht es zu einem wertvollen Werkzeug in der Krebsforschung und zu einer potenziellen therapeutischen Anwendung .
Eigenschaften
IUPAC Name |
(2R)-5-(2-chlorophenyl)sulfanyl-4-hydroxy-2-(4-morpholin-4-ylphenyl)-2-thiophen-3-yl-1,3-dihydropyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3S2/c26-20-3-1-2-4-22(20)33-23-21(29)15-25(27-24(23)30,18-9-14-32-16-18)17-5-7-19(8-6-17)28-10-12-31-13-11-28/h1-9,14,16,29H,10-13,15H2,(H,27,30)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFXXEIVBZJOAP-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)[C@]3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B610392.png)







